5-chloro-N-(2,3-dimethylphenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2,3-dimethylphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactions using specialized equipment to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2,3-dimethylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-chloro-N-(2,3-dimethylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It has shown promise in medicinal chemistry for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,3-dimethylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,4-dimethylphenyl)thiophene-2-sulfonamide
- 5-chloro-N-(3,5-dimethylphenyl)thiophene-2-sulfonamide
Uniqueness
5-chloro-N-(2,3-dimethylphenyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the dimethylphenyl group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H12ClNO2S2 |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
5-chloro-N-(2,3-dimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12ClNO2S2/c1-8-4-3-5-10(9(8)2)14-18(15,16)12-7-6-11(13)17-12/h3-7,14H,1-2H3 |
InChI Key |
ILGMPOGBDHOYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Cl)C |
Origin of Product |
United States |
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